1-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazol-4-amine
Overview
Description
1-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C12H13N5 and its molecular weight is 227.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds, which share a similar structure, have been found to interact with a broad range of targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as imidazole derivatives, have a broad range of chemical and biological properties .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be confirmed through rigorous scientific investigation .
Temporal Effects in Laboratory Settings
The temporal effects of 1-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazol-4-amine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported . Future in vitro or in vivo studies are required to elucidate these aspects .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models .
Metabolic Pathways
Future studies should aim to identify any enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
It would be interesting to investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
1-[(1-methylbenzimidazol-2-yl)methyl]pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-16-11-5-3-2-4-10(11)15-12(16)8-17-7-9(13)6-14-17/h2-7H,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPUNHMGJWSAHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3C=C(C=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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